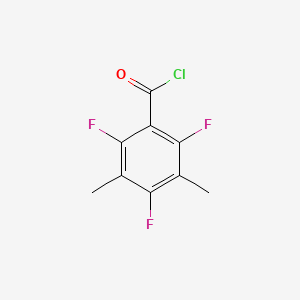

5-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Rivaroxaban involves several steps. One notable approach is the facile method that utilizes alternate reagents. This method allows for efficient production of Rivaroxaban, which is crucial for its clinical use. The chemical structure of Rivaroxaban includes a thiophene ring, a chloro substituent, and an oxazolidinone moiety. The synthesis typically begins with the assembly of these key building blocks, followed by selective functionalization to achieve the desired compound .

Molecular Structure Analysis

Rivaroxaban’s molecular formula is C₁₉H₁₈ClN₃O₅S , with a molecular weight of approximately 435.881 g/mol . Its chemical structure consists of a chlorinated thiophene core linked to an oxazolidinone ring. The cyclohexylthiazolyl group contributes to its pharmacological activity by inhibiting factor Xa, a critical enzyme in the coagulation cascade .

Chemical Reactions Analysis

Rivaroxaban primarily acts as a direct factor Xa inhibitor . It selectively binds to factor Xa, preventing its activation and subsequent thrombin formation. By inhibiting factor Xa, Rivaroxaban effectively prevents blood clot formation, making it valuable in various clinical scenarios. Its mechanism of action differs from traditional anticoagulants like warfarin, which target vitamin K-dependent clotting factors .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has identified that certain thiophene derivatives, such as 5-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-2-carboxamide, exhibit significant anticancer activity. For example, Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives showing in vitro cytotoxicity against various cell lines, indicating potential in cancer treatment (Atta & Abdel‐Latif, 2021).

Antimicrobial Properties

A study by Desai, Dodiya, and Shihora (2011) demonstrated the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, exhibiting in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).

Antitubercular Activity

Marvadi et al. (2020) designed and synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, finding them to be potent inhibitors of Mycobacterium tuberculosis. This discovery points to potential uses in treating tuberculosis (Marvadi et al., 2020).

Photostabilization of PVC

In a study conducted by Balakit et al. (2015), new thiophene derivatives were synthesized and used as photostabilizers for poly(vinyl chloride), showcasing the chemical's utility in material science (Balakit et al., 2015).

Corrosion Inhibition

Murmu et al. (2020) synthesized azomethine functionalized triazole derivatives, including thiophene derivatives, that exhibited excellent corrosion inhibiting efficacy for mild steel in acidic environments, indicating applications in industrial corrosion protection (Murmu et al., 2020).

Wirkmechanismus

Rivaroxaban’s mechanism of action involves binding to the active site of factor Xa, thereby inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of fibrin clots. Unlike heparins, which act indirectly through antithrombin III, Rivaroxaban directly targets factor Xa, providing predictable and consistent anticoagulation without the need for routine monitoring .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS2/c16-13-7-6-12(21-13)15(19)17-8-14-18-11(9-20-14)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESCVCRYVTXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)